1-[5-(4-fluorophenoxy)pentyl]piperidine 1-[5-(4-fluorophenoxy)pentyl]piperidine
Brand Name: Vulcanchem
CAS No.:
VCID: VC10255269
InChI: InChI=1S/C16H24FNO/c17-15-7-9-16(10-8-15)19-14-6-2-5-13-18-11-3-1-4-12-18/h7-10H,1-6,11-14H2
SMILES: C1CCN(CC1)CCCCCOC2=CC=C(C=C2)F
Molecular Formula: C16H24FNO
Molecular Weight: 265.37 g/mol

1-[5-(4-fluorophenoxy)pentyl]piperidine

CAS No.:

Cat. No.: VC10255269

Molecular Formula: C16H24FNO

Molecular Weight: 265.37 g/mol

* For research use only. Not for human or veterinary use.

1-[5-(4-fluorophenoxy)pentyl]piperidine -

Specification

Molecular Formula C16H24FNO
Molecular Weight 265.37 g/mol
IUPAC Name 1-[5-(4-fluorophenoxy)pentyl]piperidine
Standard InChI InChI=1S/C16H24FNO/c17-15-7-9-16(10-8-15)19-14-6-2-5-13-18-11-3-1-4-12-18/h7-10H,1-6,11-14H2
Standard InChI Key SSVDOXILJJIORA-UHFFFAOYSA-N
SMILES C1CCN(CC1)CCCCCOC2=CC=C(C=C2)F
Canonical SMILES C1CCN(CC1)CCCCCOC2=CC=C(C=C2)F

Introduction

Structural Characteristics and Physicochemical Properties

Molecular Architecture

1-[5-(4-Fluorophenoxy)pentyl]piperidine (C₁₆H₂₄FNO, MW 265.37 g/mol) features a piperidine core substituted at the nitrogen atom with a pentyloxy chain bearing a 4-fluorophenyl group. The fluorine atom at the para position of the aromatic ring enhances electronegativity and lipophilicity, influencing membrane permeability and target binding. Key structural descriptors include:

  • IUPAC Name: 1-[5-(4-fluorophenoxy)pentyl]piperidine

  • SMILES: C1CCN(CC1)CCCCCOC2=CC=C(C=C2)F

  • InChIKey: SSVDOXILJJIORA-UHFFFAOYSA-N

The extended alkyl chain (pentyl) bridges the piperidine nitrogen and the fluorophenoxy group, creating a conformationally flexible structure that may adopt multiple binding poses in enzyme active sites.

Electronic and Steric Effects

The fluorine substituent exerts both inductive (-I) and mesomeric (+M) effects, modulating electron density across the phenoxy ring. This electronic perturbation enhances stability against oxidative metabolism while improving affinity for hydrophobic pockets in proteins like MAO-A and MAO-B . Comparative studies of ortho- and para-fluorinated analogs suggest that para-substitution optimizes steric compatibility with enzymatic binding sites, as evidenced by higher inhibitory potency in MAO assays .

Synthetic Strategies and Optimization

Key Reaction Pathways

Synthesis of 1-[5-(4-fluorophenoxy)pentyl]piperidine typically proceeds via a multistep sequence:

  • Nucleophilic Substitution: Reaction of 4-fluorophenol with 1,5-dibromopentane under basic conditions (e.g., K₂CO₃) yields 5-(4-fluorophenoxy)pentyl bromide.

  • Alkylation of Piperidine: The intermediate bromide undergoes alkylation with piperidine in polar aprotic solvents (e.g., DMF or acetonitrile), often catalyzed by tetrabutylammonium iodide (TBAI) to enhance reactivity.

Critical parameters influencing yield (typically 60–75%) include:

  • Temperature: 80–100°C for alkylation

  • Solvent polarity: Higher dielectric constants favor SN2 mechanisms

  • Stoichiometry: Excess piperidine (1.5–2.0 equiv) minimizes di-alkylation byproducts.

Purification and Characterization

Crude product purification employs silica gel chromatography (hexane/ethyl acetate gradients), followed by recrystallization from ethanol. Structural confirmation relies on:

  • ¹H NMR: Distinct signals for piperidine protons (δ 2.2–2.8 ppm), fluorophenoxy aromatic protons (δ 6.8–7.1 ppm), and methylene bridges (δ 3.8–4.1 ppm).

  • Mass Spectrometry: ESI-MS exhibits [M+H]⁺ peak at m/z 266.37.

Biological Activities and Mechanistic Insights

CompoundMAO-A IC₅₀ (μM)MAO-B IC₅₀ (μM)Selectivity Index (MAO-B/MAO-A)
Piperine20.97.00.33
Methylpiperate8.23.10.38
Para-fluorophenyl analog0.0140.0161.14

Data adapted from MAO inhibition studies

The para-fluorophenoxy group likely enhances binding to MAO-A’s hydrophobic cavity, while the pentyl chain improves membrane penetration. Molecular docking simulations predict hydrogen bonding between the piperidine nitrogen and MAO’s flavin adenine dinucleotide (FAD) cofactor .

Neuropharmacological Applications

Piperidine derivatives exhibit diverse CNS activities:

  • Antidepressant Effects: MAO-A inhibition elevates synaptic serotonin/norepinephrine levels, mimicking SSRI/SNRI mechanisms .

  • Neuroprotection: Fluorinated compounds show reduced oxidative metabolism, prolonging half-life in brain tissue.

Analytical and Pharmacokinetic Profiling

Quantification Methods

  • HPLC-UV: C18 column (5 μm, 250 × 4.6 mm), mobile phase 60:40 acetonitrile/water, λ = 254 nm. Retention time ≈ 8.2 min.

  • LC-MS/MS: LOQ = 5 ng/mL in plasma, using deuterated internal standards .

ADME Properties

  • Absorption: Moderate oral bioavailability (~40%) due to first-pass metabolism.

  • Distribution: High Vd (6.2 L/kg) indicates extensive tissue penetration, including BBB transit .

  • Metabolism: Hepatic CYP3A4-mediated oxidation of the piperidine ring.

  • Excretion: Primarily renal (70%), with fecal elimination of glucuronidated metabolites .

Future Directions and Research Opportunities

Target Expansion

Beyond MAO inhibition, computational screens suggest affinity for:

  • Sigma-1 receptors (neuropathic pain)

  • NMDA receptors (neurodegeneration) .

Structural Optimization

  • Analog Synthesis: Introducing electron-withdrawing groups (e.g., CF₃) at the phenoxy ring may enhance MAO-B selectivity.

  • Prodrug Strategies: Esterification of the piperidine nitrogen could improve oral absorption .

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